molecular formula C14H8F4O2 B1369692 2,2-Bis(3,4-difluorophenyl)acetic acid

2,2-Bis(3,4-difluorophenyl)acetic acid

Cat. No.: B1369692
M. Wt: 284.2 g/mol
InChI Key: GMAATIXFAPDFDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Bis(3,4-difluorophenyl)acetic acid is a fluorinated aromatic acetic acid derivative characterized by two 3,4-difluorophenyl groups attached to the alpha-carbon of the acetic acid backbone. The introduction of fluorine atoms enhances lipophilicity, metabolic stability, and bioavailability, making such compounds valuable in medicinal chemistry and material science .

Properties

Molecular Formula

C14H8F4O2

Molecular Weight

284.2 g/mol

IUPAC Name

2,2-bis(3,4-difluorophenyl)acetic acid

InChI

InChI=1S/C14H8F4O2/c15-9-3-1-7(5-11(9)17)13(14(19)20)8-2-4-10(16)12(18)6-8/h1-6,13H,(H,19,20)

InChI Key

GMAATIXFAPDFDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C2=CC(=C(C=C2)F)F)C(=O)O)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2,2-bis(3,4-difluorophenyl)acetic acid with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) LogP<sup>a</sup> Melting Point (°C) Applications/Reactivity
This compound C₁₄H₁₀F₄O₂ 294.23 (calculated) ~3.2 (estimated) Not Available Hypothesized as a pharmacophore in kinase inhibitors or NSAID analogs
2-(3,4-Difluorophenyl)acetic acid C₈H₆F₂O₂ 172.13 1.75 Not Available Intermediate in spirooxindolo-β-lactam synthesis
3,4-Difluoromandelic acid C₈H₆F₂O₃ 188.13 1.54 (estimated) Not Available Chiral resolving agent; precursor for bioactive molecules
2-(2,3-Difluorophenyl)acetic acid C₈H₆F₂O₂ 172.13 1.68 Not Available Building block for fluorinated drug candidates
α-Amino-3,4-difluorobenzeneacetic acid C₈H₇F₂NO₂ 187.14 1.75 289 (boiling point) Glycine analog for peptide modification

<sup>a</sup> LogP values are experimental or estimated using substituent contributions.

Key Observations:
  • Steric Effects : The dual 3,4-difluorophenyl groups increase steric bulk, which may influence binding affinity in enzyme targets or crystallization behavior .
This compound

Double Friedel-Crafts Alkylation : Reaction of acetic acid derivatives with 3,4-difluorobenzene in the presence of a Lewis acid catalyst.

Grignard Reaction : Using bis(3,4-difluorophenyl) magnesium bromide with chloroacetic acid derivatives.

Mono-Substituted Analogs:
  • 2-(3,4-Difluorophenyl)acetic acid : Synthesized via fluorination of phenylacetic acid or via coupling reactions (e.g., using 3,4-difluorophenyl magnesium bromide with tert-butyl bromoacetate, followed by deprotection ). Yields range from 47% to 85% depending on conditions .
  • α-Amino-3,4-difluorobenzeneacetic acid: Prepared via Strecker synthesis or enzymatic resolution of racemic mixtures .

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